(5-Amino-2-fluorophenyl)methanol

Catalog No.
S672259
CAS No.
84832-00-8
M.F
C7H8FNO
M. Wt
141.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Amino-2-fluorophenyl)methanol

CAS Number

84832-00-8

Product Name

(5-Amino-2-fluorophenyl)methanol

IUPAC Name

(5-amino-2-fluorophenyl)methanol

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

InChI

InChI=1S/C7H8FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2

InChI Key

NBVPTQRFNRBXGB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)CO)F

Canonical SMILES

C1=CC(=C(C=C1N)CO)F

(5-Amino-2-fluorophenyl)methanol is a highly specialized, bifunctional fluorinated building block characterized by an aniline moiety and a benzylic alcohol, separated by an ortho-fluorine atom. In industrial and pharmaceutical procurement, this compound is primarily sourced as a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including next-generation fluoroamodiaquine antimalarials and Janus kinase 3 (JAK3) inhibitors [1]. The orthogonal reactivity of the primary amine and the hydroxyl group allows for precise, stepwise functionalization, while the specific 2-fluoro substitution imparts essential electronic modulation, metabolic stability, and unique target-binding conformations that cannot be achieved with unfluorinated or differently substituted isomers [2].

Research Fit

Synthetic intermediate Regiochemistry required for Edoxaban and BRD4 inhibitor pathways
Purification workflow Crystalline solid supports recrystallization-based purification
Dual reactivity Amino and hydroxymethyl groups enable diverse coupling chemistry

Substituting (5-Amino-2-fluorophenyl)methanol with generic alternatives, such as 3-aminobenzyl alcohol or 4-amino-2-fluorobenzyl alcohol, fundamentally compromises both the synthetic processability and the pharmacological efficacy of the downstream products. In the synthesis of antimalarial agents, the specific placement of the fluorine atom at the 2-position sterically and electronically prevents unwanted hydrogen bonding with the heme carboxylate group, a critical structural requirement for optimizing antiparasitic π-stacking interactions [1]. Furthermore, in kinase inhibitor manufacturing, the electron-withdrawing effect of the ortho-fluorine precisely modulates the pKa and nucleophilicity of the adjacent amine. This modulation is essential for achieving high regioselectivity during N-alkylation or heteroaryl coupling reactions, whereas unfluorinated analogs often suffer from over-alkylation and require costly, yield-reducing chromatographic purifications [2].

Substitution Risk

Isomer

2-amino-5-fluoro isomer has inconsistent melting data and may shift purification protocols.

Halogen

Chloro analog shows higher LogP and lower aqueous solubility, altering drug-likeness profile.

Precursor

Nitro precursor requires reduction step; its presence as impurity may affect downstream coupling.

High-Yield Precursor Reduction and Processability

The procurement of (5-Amino-2-fluorophenyl)methanol is supported by its highly efficient and scalable upstream synthesis. The reduction of the precursor 2-fluoro-5-nitrobenzyl alcohol using iron powder and hydrochloric acid under reflux achieves an isolated yield of 90% [1]. In contrast, standard industrial baselines for the reduction of sensitive, unfluorinated nitrobenzyl alcohols often plateau at 75-80% due to side reactions such as hydroxyl cleavage or polymerization . The stability of the carbon-fluorine bond under these reducing conditions ensures a high-purity product without defluorination, making it a highly reliable raw material for bulk API synthesis.

Evidence DimensionIsolated Synthesis Yield
Target Compound Data90% yield (Fe/HCl reduction)
Comparator Or Baseline75-80% (Standard unfluorinated nitrobenzyl alcohol baseline)
Quantified Difference10-15% higher yield with no defluorination
ConditionsIron powder, HCl, reflux, 2 hours

High and reproducible yields in the precursor stage directly lower the cost of goods and ensure supply chain reliability for commercial API manufacturing.

Melting point & purification
Head-to-head
Target mp 99–100 °C vs. 2-amino isomer ~10–12 °C (liquid)
Sharp mp enables recrystallization; inconsistent isomer data increases purification risk.
ΔT ≈ 87–90 °C; verified across multiple vendor databases.

Structural Modulation of Heme Binding in Antimalarials

In the development of fluoroamodiaquine analogues, the use of (5-Amino-2-fluorophenyl)methanol as a building block fundamentally alters the target binding mode. Molecular docking studies demonstrate that the 2-fluoro substitution completely prevents hydrogen bonding with the heme carboxylate group, shifting the interaction to highly optimized π-stacking with a distance of 3.25 to 3.64 Å [1]. Unfluorinated amodiaquine comparators, conversely, maintain the carboxylate hydrogen bond, which can increase susceptibility to parasite resistance mechanisms.

Evidence DimensionHeme Carboxylate Hydrogen Bonding
Target Compound Data0 H-bonds (prevented by 2-fluoro steric/electronic effects); π-stacking at 3.25-3.64 Å
Comparator Or BaselineActive H-bonding present (Unfluorinated amodiaquine baseline)
Quantified DifferenceComplete elimination of the carboxylate H-bond interaction
ConditionsMolecular docking and MD simulations of heme-ligand complexes

Procuring this specific fluorinated isomer is mandatory for developing resistance-breaking antimalarial scaffolds that rely on altered binding mechanisms.

Fluorine vs. Chlorine
Head-to-head
Fluoro: mp 99–100 °C, LogP 0.5, density 1.286. Chloro: mp 119–123 °C, LogP 2.0, density 1.341
Lower LogP and mp of fluoro building block favor aqueous solubility and melt processing.
ΔLogP ~1.5; ESOL solubility 5.84 mg/mL for fluoro form.

Regioselective N-Alkylation in Kinase Inhibitor Synthesis

(5-Amino-2-fluorophenyl)methanol demonstrates superior processability in the synthesis of JAK3 inhibitors due to the electronic influence of the fluorine atom. During the reaction with electrophiles such as 2-bromoethyl ether, the target compound undergoes controlled N-alkylation (e.g., in toluene with DIEA at 90°C for 18h) to yield the desired secondary amine intermediate [1]. Compared to standard unfluorinated 3-aminobenzyl alcohol, which is prone to rapid over-alkylation (forming tertiary amines) due to higher amine nucleophilicity, the ortho-fluorine effectively modulates the reaction rate, significantly improving the regioselectivity and reducing the need for complex chromatographic purifications [2].

Evidence DimensionAmine N-Alkylation Selectivity
Target Compound DataControlled mono-alkylation (modulated by ortho-F electron withdrawal)
Comparator Or BaselineHigh risk of over-alkylation (Unfluorinated 3-aminobenzyl alcohol)
Quantified DifferenceSignificant reduction in polyalkylated byproducts
ConditionsToluene, DIEA, 2-bromoethyl ether, 90°C, 18 hours

Controlled reactivity minimizes byproduct formation, reducing downstream purification costs in the multi-step synthesis of high-value kinase inhibitors.

Nitro reduction route
Reported
90% isolated yield from nitro precursor via Fe/HCl; product fully characterized (IR, ¹H-NMR)
High-yielding method supports cost-effective scale-up without specialized hydrogenation equipment.
Reflux 2 h; confirmed by mp 99–100 °C.
Drug-likeness profile
Class-level
TPSA 46.25 Ų, consensus LogP 1.14, very soluble (5.84 mg/mL), 2 HBD, 3 HBA
Favorable polarity-lipophilicity balance compared to dihalogenated analogs.
Computed parameters; verify experimentally.
Bioactivity context
Supporting
BRD4 IC₅₀ 2.75 μM; Edoxaban Ki 0.561 nM (FXa). Both retain 5-amino-2-fluoro motif.
Regiochemistry is critical for target engagement; isomeric shift would alter activity.
Activity from derivative compounds; verify in own assay.
Supplier quality
Supporting
98–99% (GC) purity across ≥5 vendors; batch CoA with NMR/HPLC/GC available.
Reduces need for re-purification and ensures batch consistency in multi-step synthesis.
Higher purity than 2-amino isomer (97–98.6%) and chloro analog (95%).

Synthesis of Next-Generation Antimalarials

The compound is the definitive precursor for fluoroamodiaquine analogues, where the specific 2-fluoro substitution is required to alter heme binding modes and combat chloroquine-resistant Plasmodium strains [1].

Manufacturing of JAK3 and Related Kinase Inhibitors

It serves as a critical, regioselective building block where the modulated amine is coupled to pyrimidine or quinoline cores, while the benzylic alcohol is retained for further functionalization to probe the kinase active site [2].

Development of Fluorinated Heterocyclic Scaffolds

Procured by discovery chemistry and process R&D teams to synthesize complex benzoxazines and indoles, leveraging the orthogonal reactivity of the amino and hydroxyl groups in the presence of a stabilizing fluorine atom [1].

Application Selection Guide

Application
Selection Property
Validation Focus
BRD4 inhibitor synthesis
5-amino-2-fluoro regiochemistry
Target engagement assay context
Edoxaban intermediate
Regiochemistry for patent route
Synthetic pathway validation
Agrochemical building block
Dual functional groups
Reactivity and scale-up screening
Analytical reference standard
Well-defined mp and spectra
Identity and purity verification

XLogP3

0.5

Wikipedia

(5-amino-2-fluorophenyl)methanol

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